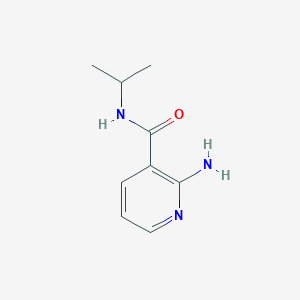
2-amino-5-methyl-N-phenylbenzamide
Descripción general
Descripción
2-amino-5-methyl-N-phenylbenzamide is an organic compound with the molecular formula C14H14N2O and a molecular weight of 226.27 g/mol . It is a derivative of benzamide, characterized by the presence of an amino group at the second position, a methyl group at the fifth position, and a phenyl group attached to the nitrogen atom of the benzamide moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-amino-5-methyl-N-phenylbenzamide involves the N-arylation reaction of 2-amino-N-phenylbenzamide with phenyl boronic acid via the Chan–Evans–Lam coupling reaction . This reaction is typically catalyzed by a copper-based catalyst, such as Cu@Phen@MGO, under base-free conditions at room temperature . The products are obtained in high yields, and the catalyst can be easily recovered and reused .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-5-methyl-N-phenylbenzamide can undergo various types of chemical reactions, including:
N-arylation: As mentioned earlier, it can participate in N-arylation reactions with aryl boronic acids.
Substitution Reactions: The amino group can act as a nucleophile in substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
N-arylation: Phenyl boronic acid, Cu@Phen@MGO catalyst, room temperature.
Substitution: Various electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-arylation with phenyl boronic acid yields N-phenyl derivatives .
Aplicaciones Científicas De Investigación
2-amino-5-methyl-N-phenylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives may have potential biological activities, although specific studies are limited.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-amino-5-methyl-N-phenylbenzamide is not well-documented. its chemical structure suggests that it could interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. The specific pathways involved would depend on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-5-methyl-N-phenylbenzenesulfonamide
- 2-amino-5-methyl-N-piperidin-1-ylbenzamide
- 2-amino-5-fluoro-N-phenylbenzamide
- 2-amino-5-bromo-N-phenylbenzamide
- 2-amino-5-chloro-N-phenylbenzamide
- 2-amino-5-nitro-N-phenylbenzamide
- 2-amino-3-methyl-N-phenylbenzamide
- 2-amino-6-methyl-N-phenylbenzamide
Uniqueness
The presence of both an amino group and a methyl group on the benzene ring, along with the phenyl group on the nitrogen, provides a distinct set of chemical properties compared to its analogs .
Propiedades
IUPAC Name |
2-amino-5-methyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-7-8-13(15)12(9-10)14(17)16-11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMDVTIZXLLZNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-thiophen-2-yl-ethanone](/img/structure/B7869147.png)
![2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-furan-2-yl-ethanone](/img/structure/B7869161.png)









